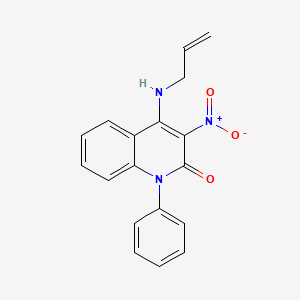

![molecular formula C6H9BrO B2836161 7-Bromo-2-oxabicyclo[4.1.0]heptane CAS No. 1803608-57-2](/img/structure/B2836161.png)

7-Bromo-2-oxabicyclo[4.1.0]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

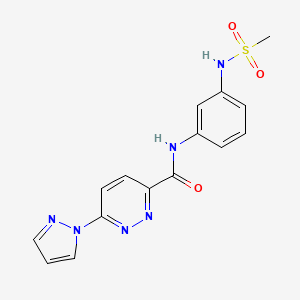

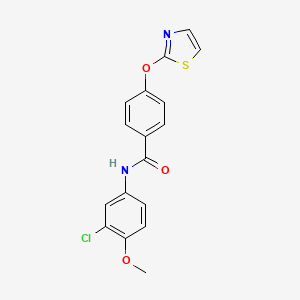

“7-Bromo-2-oxabicyclo[4.1.0]heptane” is an organic compound. It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog . The empirical formula is C6H8O2 .

Molecular Structure Analysis

The molecular structure of “7-Bromo-2-oxabicyclo[4.1.0]heptane” is represented by the empirical formula C6H8O2 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2-oxabicyclo[4.1.0]heptane” include a molecular weight of 112.13 , a refractive index n20/D of 1.474 (lit.) , a boiling point of 76-78 °C/15 mmHg (lit.) , and a density of 1.13 g/mL at 25 °C (lit.) .Scientific Research Applications

Asymmetric Total Synthesis

7-Bromo-2-oxabicyclo[4.1.0]heptane serves as a valuable chiron for asymmetric total synthesis. Its unique bicyclic structure allows for the construction of complex molecules with high stereoselectivity. Researchers use it as a building block to synthesize natural products, bioactive compounds, and rare sugars. By exploiting its chirality, chemists can create intricate molecular architectures efficiently .

Antitumor Properties

Studies have shown that 7-Bromo-2-oxabicyclo[4.1.0]heptane derivatives exhibit promising antitumor activity. These compounds interfere with cancer cell growth and proliferation, making them potential candidates for drug development. Researchers investigate their mechanisms of action and explore their efficacy against various cancer types .

Carbohydrate Mimetics

The compound’s unique structure allows for the synthesis of carbohydrate mimetics. By modifying the functional groups, scientists create analogs that resemble natural sugars. These mimetics find applications in drug design, particularly as glycosidase inhibitors and enzyme modulators. They play a crucial role in understanding carbohydrate-related diseases and developing therapeutic interventions .

Photochemical Reactions

7-Bromo-2-oxabicyclo[4.1.0]heptane participates in photo-induced reactions. Researchers utilize its strained ring system to generate reactive intermediates under light irradiation. These intermediates can undergo diverse transformations, including radical reactions, rearrangements, and cyclizations. Such photochemical processes contribute to the synthesis of complex organic molecules .

Natural Fragrance and Flavor Compounds

Certain derivatives of 7-Bromo-2-oxabicyclo[4.1.0]heptane possess pleasant fragrances and flavors. These compounds find applications in perfumery, cosmetics, and food additives. Their unique odor profiles make them valuable ingredients for creating novel scents and tastes .

Polymerization and Material Science

Unsubstituted 7-Bromo-2-oxabicyclo[4.1.0]heptane and its alkyl-substituted derivatives participate in ring-opening polymerizations. These reactions yield useful polymers with diverse properties. Researchers explore their potential in material science, including the development of novel materials, coatings, and adhesives .

Mechanism of Action

Target of Action

Similar compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .

Mode of Action

The exact mode of action of 7-Bromo-2-oxabicyclo[41It is known that 7-oxanorbornanes, which are structurally similar, can generate a wide chemodiversity in a highly stereoselective manner . This suggests that 7-Bromo-2-oxabicyclo[4.1.0]heptane may interact with its targets in a similar way.

Biochemical Pathways

It is known that 7-oxanorbornanes can be involved in various biochemical reactions, such as the diels–alder reaction of furans with olefinic or acetylenic dienophiles .

Result of Action

It is known that 7-oxanorbornanes and their derivatives have been found to be bioactive , suggesting that 7-Bromo-2-oxabicyclo[4.1.0]heptane may have similar effects.

properties

IUPAC Name |

7-bromo-2-oxabicyclo[4.1.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLARUMZBKVRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2Br)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-oxabicyclo[4.1.0]heptane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

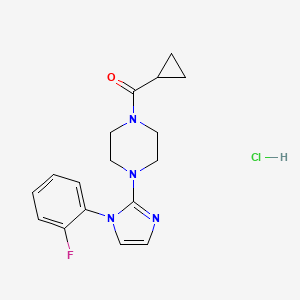

![2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2836080.png)

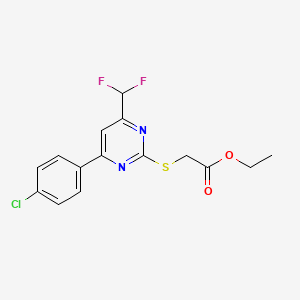

![N-(3-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836085.png)

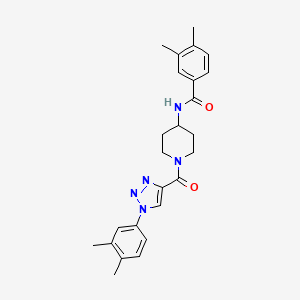

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2836100.png)

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)